molecular formula C18H22N2O3 B6430108 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097929-22-9

1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B6430108
CAS No.: 2097929-22-9
M. Wt: 314.4 g/mol
InChI Key: CKJNINIBXCYQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (hereafter referred to as 4-propylbenzoylazetidin-3-ylmethylpyrrolidine-2,5-dione or PBA) is a heterocyclic compound that has become increasingly popular in recent years due to its potential therapeutic applications. It is a member of the azetidine family of compounds and is structurally similar to other azetidines, such as pyrrolidine-2,5-dione, pyrrolidine-2-carboxylic acid, and 1-azetidinecarboxylic acid. PBA is a white solid with a molecular weight of 320.4 g/mol and a melting point of 115-118 °C.

Scientific Research Applications

PBA has been studied extensively in recent years due to its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been studied as a potential treatment for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, PBA has been investigated as a potential drug for the treatment of neurodegenerative diseases, such as Parkinson’s disease and Huntington’s disease.

Mechanism of Action

The exact mechanism of action of PBA is still not fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, PBA has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage. It has also been shown to bind to and activate the transcription factor NF-κB, which is involved in the regulation of inflammation and other biological processes.
Biochemical and Physiological Effects
PBA has been shown to have a variety of biochemical and physiological effects. In animal models, PBA has been shown to reduce inflammation and pain, as well as reduce oxidative stress. In addition, PBA has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as reduce the levels of pro-inflammatory enzymes, such as COX-2 and iNOS. Furthermore, PBA has been shown to reduce the levels of pro-apoptotic molecules, such as caspase-3 and Bax, and to increase the levels of anti-apoptotic molecules, such as Bcl-2.

Advantages and Limitations for Lab Experiments

PBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, the compound is relatively non-toxic and has been shown to have a variety of therapeutic effects in animal models. However, there are some limitations to its use in laboratory experiments. For example, PBA is a relatively small molecule, which makes it difficult to study its interactions with other molecules. In addition, its mechanism of action is still not fully understood, which makes it difficult to study its effects in detail.

Future Directions

The potential therapeutic applications of PBA are still being explored, and there are many future directions for research. For example, further studies are needed to better understand the mechanism of action of PBA and to identify its potential therapeutic targets. In addition, further studies are needed to investigate the efficacy of PBA in different animal models and to identify potential side effects. Furthermore, further studies are needed to investigate the potential synergistic effects of combining PBA with other compounds, such as other azetidines or other therapeutic agents. Finally, further studies are needed to investigate the potential of PBA as a drug delivery vehicle, as well as to investigate its potential as a prodrug or a drug conjugate.

Synthesis Methods

PBA can be synthesized by reacting 4-propylbenzoic acid with 2,5-pyrrolidinedione in the presence of a base, such as sodium hydroxide. The reaction proceeds through a Claisen condensation process, in which the carboxylic acid group of the 4-propylbenzoic acid is replaced by the pyrrolidine ring, forming a new azetidine ring. The product of the reaction is a white solid that can be purified by recrystallization.

Properties

IUPAC Name

1-[[1-(4-propylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-3-13-4-6-15(7-5-13)18(23)19-10-14(11-19)12-20-16(21)8-9-17(20)22/h4-7,14H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJNINIBXCYQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.